

# Albaspidin AA: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Albaspidin AA

Cat. No.: B155449

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## An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

**Albaspidin AA**, a naturally occurring dimeric acylphloroglucinol, has garnered significant interest within the scientific community for its notable biological activities. Found in certain species of ferns, such as *Dryopteris* and *Hypericum*, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Albaspidin AA**, with a focus on its antibacterial and nematicidal effects.

## Chemical Structure and Properties

**Albaspidin AA** possesses a unique dimeric structure derived from two acylphloroglucinol units linked by a methylene bridge. Its systematic IUPAC name is 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one.<sup>[1]</sup> The key chemical identifiers and physicochemical properties of **Albaspidin AA** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for **Albaspidin AA**

Identifier	Value
IUPAC Name	2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one[1]
CAS Number	3570-40-9[2]
Molecular Formula	C <sub>21</sub> H <sub>24</sub> O <sub>8</sub> [1][2]
SMILES	<chem>CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O</chem> [1]
InChI	InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3[2]

Table 2: Physicochemical Properties of **Albaspidin AA**

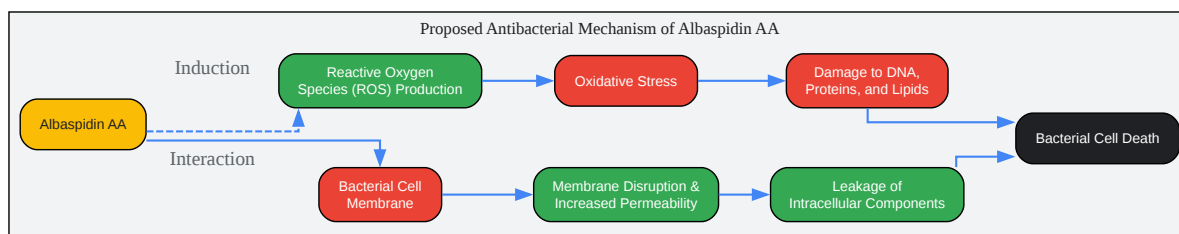
Property	Value
Molecular Weight	404.4 g/mol [1][2]
Appearance	Yellow powder[3]
Melting Point	164-166 °C[4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol; Sparingly soluble in water[3][5]
pKa (Predicted)	4.20 ± 1.00[3]

## Biological Activities and Mechanism of Action

**Albaspidin AA** has demonstrated potent biological activities, primarily as an antibacterial and nematocidal agent. The proposed mechanisms of action for these activities are centered around the disruption of cellular integrity and induction of oxidative stress.

## Antibacterial Activity

**Albaspidin AA** exhibits significant antibacterial activity, particularly against Gram-positive bacteria. A notable example is its efficacy against the vegetative form of *Paenibillus* larvae, the causative agent of American Foulbrood in honeybees, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.168 to 220  $\mu\text{M}$ .<sup>[5]</sup> The proposed mechanism of antibacterial action for dimeric acylphloroglucinols like **Albaspidin AA** involves the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, it is hypothesized that these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular macromolecules.



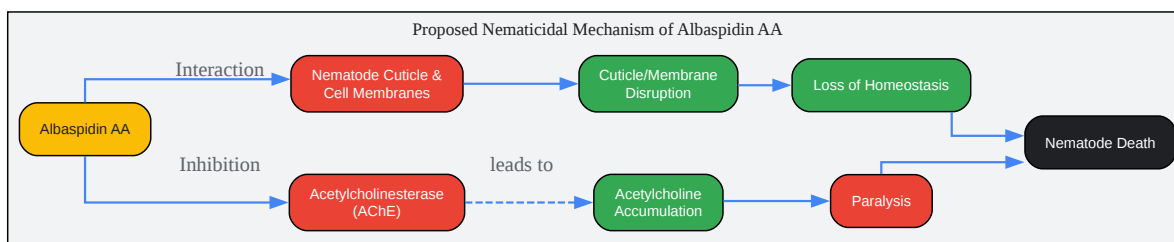
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Proposed antibacterial mechanism of **Albaspidin AA**.

## Nematicidal Activity

**Albaspidin AA** has also been reported to possess in vitro nematicidal activity against the L4 stage larvae of *Nippostrongylus brasiliensis*, with a median lethal dose ( $\text{LD}_{50}$ ) in the range of 22-121  $\mu\text{M}$ .<sup>[5]</sup> The mechanism of nematicidal action for many natural products involves the disruption of the nematode's nervous system or cuticle. For **Albaspidin AA**, a plausible mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in nematodes. Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing paralysis and eventual death. Additionally, similar to its

antibacterial action, **Albaspidin AA** may disrupt the nematode's cuticle and cellular membranes, leading to loss of homeostasis and mortality.



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Proposed nematicidal mechanism of **Albaspidin AA**.

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the key experiments cited in the literature concerning **Albaspidin AA**'s biological activities.

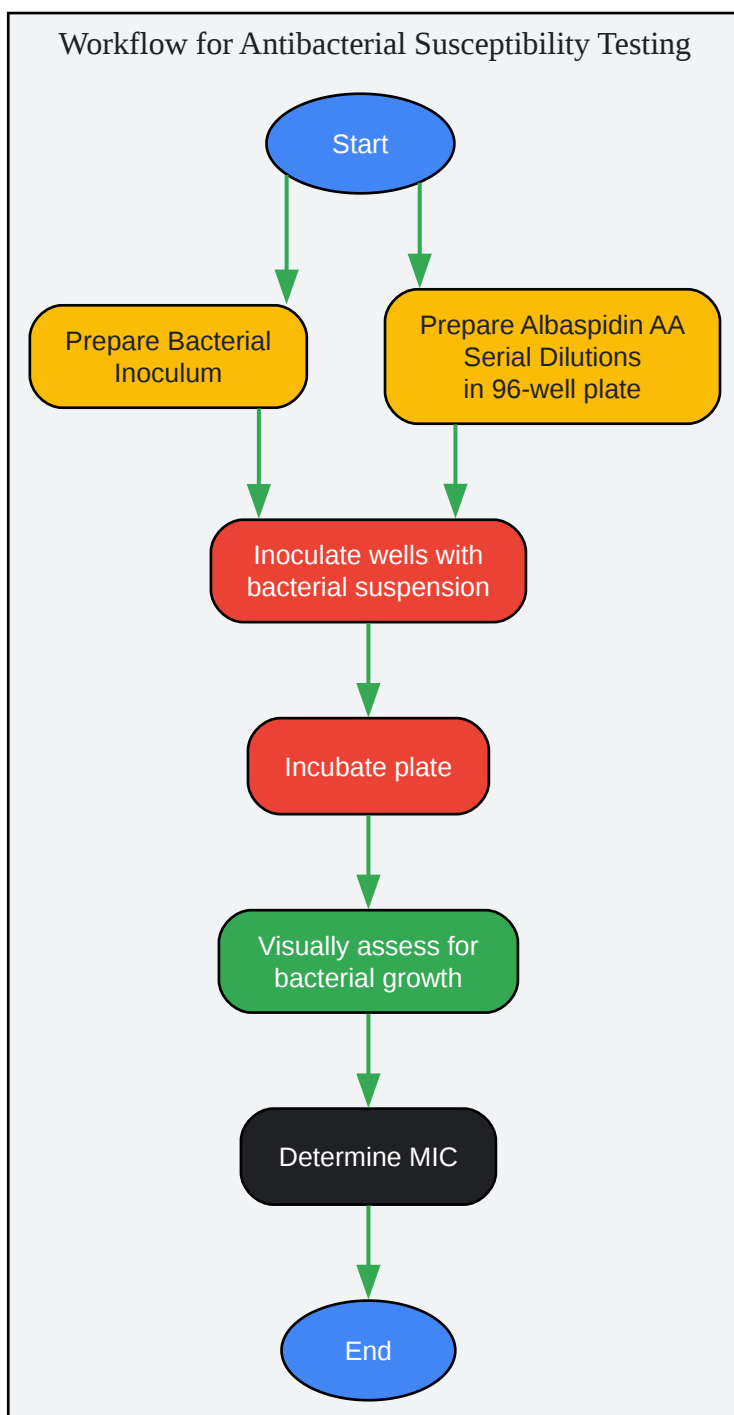
### Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Bacterial Inoculum:** A pure culture of the test bacterium (e.g., *Paenibacillus* larvae) is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to achieve a standardized concentration, typically  $5 \times 10^5$  colony-forming units (CFU)/mL.
- **Preparation of **Albaspidin AA** dilutions:** A stock solution of **Albaspidin AA** is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in

a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

- Inoculation and Incubation: Each well containing the **Albaspidin AA** dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no **Albaspidin AA**) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of **Albaspidin AA** that completely inhibits visible bacterial growth.



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Workflow for antibacterial susceptibility testing.

## Nematicidal Bioassay

This protocol outlines a common method for assessing the nematicidal activity of a compound against a target nematode species.

- **Preparation of Nematode Suspension:** A population of the target nematode (e.g., L4 larvae of *Nippostrongylus brasiliensis*) is collected and washed. The nematodes are then suspended in a suitable buffer or culture medium to a known density (e.g., 10-20 nematodes per 100  $\mu\text{L}$ ).
- **Preparation of **Albaspidin AA** dilutions:** A stock solution of **Albaspidin AA** is prepared in an appropriate solvent. Serial dilutions are made in the nematode suspension medium to achieve the desired final test concentrations.
- **Exposure and Incubation:** The nematode suspension is added to the wells of a microtiter plate containing the different concentrations of **Albaspidin AA**. A solvent control is also included. The plate is incubated at a suitable temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).
- **Assessment of Mortality:** Following incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).
- **Calculation of LD<sub>50</sub>:** The mortality data is used to calculate the median lethal dose (LD<sub>50</sub>), which is the concentration of **Albaspidin AA** that causes 50% mortality of the nematode population.

## Conclusion and Future Perspectives

**Albaspidin AA** is a compelling natural product with demonstrated antibacterial and nematicidal properties. Its unique dimeric acylphloroglucinol structure provides a foundation for further investigation into its mechanisms of action and potential therapeutic applications. The proposed mechanisms, involving cell membrane disruption and induction of oxidative stress, offer avenues for more detailed molecular studies. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by **Albaspidin AA** in both bacteria and nematodes. A deeper understanding of its structure-activity relationships could guide the synthesis of more potent and selective analogs for drug development. Furthermore, in vivo

studies are necessary to validate the efficacy and safety of **Albaspidin AA** in more complex biological systems, paving the way for its potential use in agricultural or clinical settings.

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- To cite this document: BenchChem. [Albaspidin AA: A Technical Guide on its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155449#albaspidin-aa-chemical-structure-and-properties]

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